3-Chloro-6-cyclopropylisoquinoline

Description

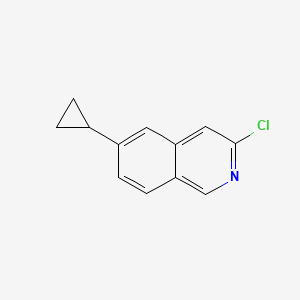

3-Chloro-6-cyclopropylisoquinoline is a synthetic isoquinoline derivative featuring a chlorine substituent at position 3 and a cyclopropyl group at position 6 of the bicyclic aromatic structure (isoquinoline: C₉H₇N). The chlorine atom likely enhances electrophilic substitution reactivity, while the cyclopropyl group introduces steric and electronic effects due to its rigid, non-planar geometry .

Properties

Molecular Formula |

C12H10ClN |

|---|---|

Molecular Weight |

203.67 g/mol |

IUPAC Name |

3-chloro-6-cyclopropylisoquinoline |

InChI |

InChI=1S/C12H10ClN/c13-12-6-11-5-9(8-1-2-8)3-4-10(11)7-14-12/h3-8H,1-2H2 |

InChI Key |

ALSRYVZOVKRDCT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC3=CC(=NC=C3C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Chloro-6-cyclopropylisoquinoline typically involves the use of 6-bromo-3-chloroisoquinoline and potassium cyclopropyltrifluoroborate as starting materials. The reaction is carried out under Suzuki-Miyaura coupling conditions, which involve the use of a palladium catalyst and a base such as potassium carbonate. The reaction is typically performed in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Chloro-6-cyclopropylisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of isoquinoline derivatives with different functional groups.

Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopropylisoquinoline.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various isoquinoline derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized isoquinolines.

Scientific Research Applications

3-Chloro-6-cyclopropylisoquinoline has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study the effects of isoquinoline derivatives on various biological systems. It serves as a model compound for investigating the interactions of isoquinolines with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases. Its unique structure allows for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-6-cyclopropylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Chloro-6-cyclopropylisoquinoline with key analogs, emphasizing substituent effects, molecular properties, and applications:

Chlorine Substituents

- Positional Influence: Chlorine at position 3 (as in this compound) deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. In contrast, chlorine at position 6 (e.g., 6-Chloroisoquinoline) facilitates nucleophilic substitution due to steric accessibility .

- Reactivity: Chlorine in carboxaldehyde derivatives (e.g., 3-Chloroisoquinoline-6-carboxaldehyde) enhances electrophilicity at the aldehyde group, enabling Schiff base formation .

Cyclopropyl vs. Alkyl/Aryl Groups

- This contrasts with linear alkyl chains (e.g., 3-chloropropyl in –4), which increase flexibility and lipophilicity .

- Methoxy/Ethoxy Groups: Alkoxy substituents (e.g., in quinoline analogs) act as electron-donating groups, increasing π-π stacking interactions in biological systems. Ethoxy chains enhance solubility in lipid-rich environments compared to methoxy .

Functional Group Diversity

- Aldehyde (-CHO): Critical for synthesizing hydrazones or thiosemicarbazones, as seen in 3-Chloroisoquinoline-6-carboxaldehyde .

- Ester (-COOEt): Serves as a prodrug strategy (e.g., Ethyl 6-chloroquinoline-3-carboxylate), with ester hydrolysis enabling controlled drug release .

Research Findings and Implications

- Lipophilicity and Bioavailability : Compounds with chloropropyl or ethoxy groups (–4) exhibit higher logP values (~2.5–3.5), favoring blood-brain barrier penetration. Cyclopropyl groups may offer a balance between lipophilicity and metabolic stability .

- Synthetic Utility: 6-Chloroisoquinoline () is a benchmark for Suzuki-Miyaura coupling, whereas aldehyde and ester derivatives () are pivotal in multicomponent reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.